

3,4,5-Tricaffeoylquinic acid analysis using HPLC

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Compound of Interest

Compound Name: 3,4,5-Tricaffeoylquinic acid

Cat. No.: B1664588

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An Application Note for the Analysis of **3,4,5-Tricaffeoylquinic Acid** Using High-Performance Liquid Chromatography (HPLC)

Introduction

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the chlorogenic acid family, comprising a quinic acid core esterified with three caffeic acid molecules.^[1] This compound, found in various plants such as sweet potato leaves (*Ipomoea batatas* L.), is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties.^{[1][2]} Notably, research has indicated its role in promoting adult neurogenesis and improving learning and memory deficits.^{[1][3]} Given its therapeutic potential, accurate and reliable quantification of 3,4,5-TCQA in plant extracts, formulations, and biological samples is crucial for research, quality control, and drug development.

This application note provides a detailed protocol for the quantitative analysis of 3,4,5-TCQA using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is suitable for researchers, scientists, and drug development professionals requiring a robust analytical procedure.

Experimental Protocols

Equipment and Reagents

- **HPLC System:** An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

- Analytical Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[\[1\]](#)
- Reagents:
 - Methanol (HPLC Grade)
 - Acetonitrile (HPLC Grade)
 - Phosphoric acid or Formic acid (Analytical Grade)
 - Water (HPLC Grade or Milli-Q)
 - **3,4,5-Tricaffeoylquinic acid** reference standard (>98% purity)

Preparation of Solutions

- Mobile Phase A: Prepare a 0.5% aqueous phosphoric acid solution or a 0.1% formic acid solution in HPLC-grade water.[\[1\]](#) Degas before use.
- Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).[\[1\]](#) Degas before use.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4,5-TCQA reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (Example from Sweet Potato Leaves)

This protocol is adapted from methods used for isolating phenolic compounds from plant materials.[\[2\]](#)

- Drying and Grinding: Dry the sweet potato leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder.

- Extraction:
 - Accurately weigh 1 g of the powdered sample into a flask.
 - Add 20 mL of a methanol/water solution (e.g., 70:30 v/v).
 - Perform extraction using an ultrasonic bath for 30 minutes.[\[4\]](#)
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.

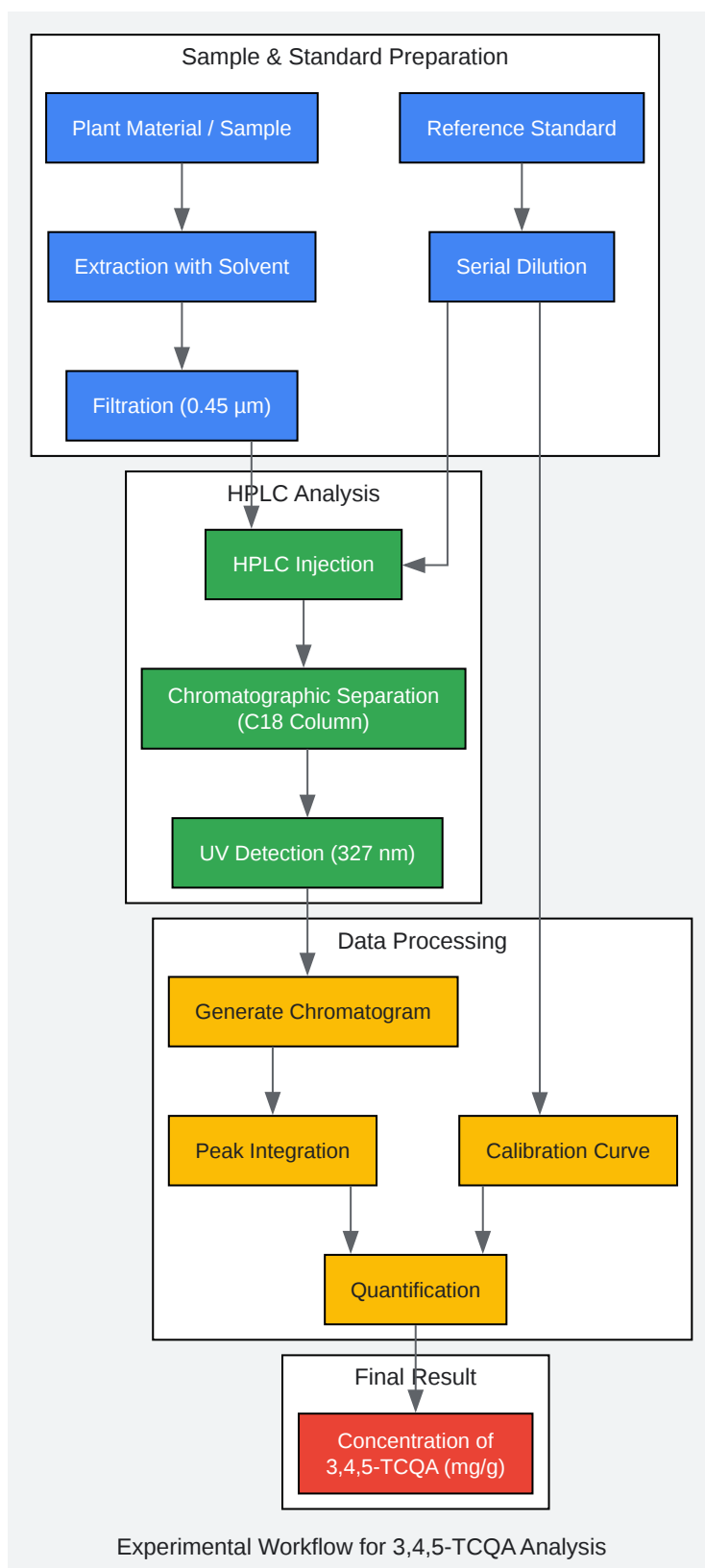
HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of 3,4,5-TCQA.

Parameter	Recommended Conditions
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) [1]
Mobile Phase	A: 0.5% Phosphoric Acid in Water B: Methanol [1]
Gradient Program	0-10 min: 10-20% B 10-20 min: 20-40% B 20-50 min: 40-50% B [1]
Flow Rate	0.8 mL/min [1]
Column Temperature	25°C [1]
Detection Wavelength	327 nm [1]
Injection Volume	10 µL

Workflow for HPLC Analysis

The overall experimental process from sample preparation to final data analysis is depicted in the following workflow.



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Caption: A flowchart of the complete experimental workflow.

Method Validation and Data

A robust analytical method requires validation to ensure its accuracy, precision, and reliability. Key validation parameters for this HPLC method are summarized below, with representative performance data adapted from validated methods for similar caffeoylquinic acids.^[4]

Validation Parameter	Specification	Typical Performance
Linearity (R^2)	≥ 0.999	0.9995
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3	0.30 - 0.53 $\mu\text{g/mL}$ ^[4]
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10	0.90 - 1.60 $\mu\text{g/mL}$
Precision (RSD%)	Intra-day: $< 2\%$ Inter-day: $< 3\%$	Intra-day: 0.3% - 1.4%Inter-day: 0.3% - 3.0% ^[4]
Accuracy (Recovery)	95% - 105%	98.2% - 101.0% ^[4]

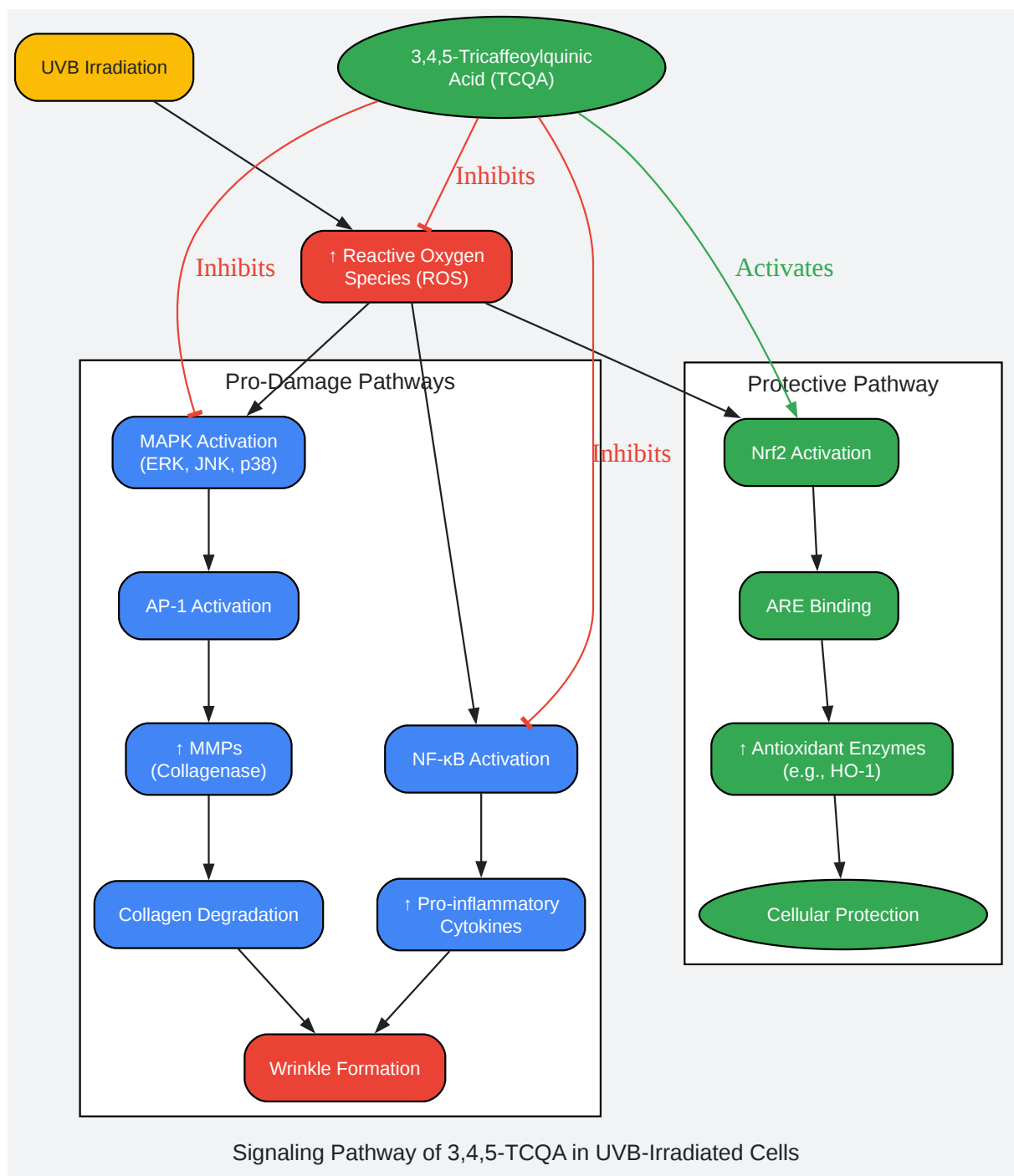
Example Quantitative Results

Using the described method, the concentration of 3,4,5-TCQA can be determined in various samples. For instance, studies on different accessions of sweet potato leaves have reported a wide range of 3,4,5-TCQA content.

Plant Source	Concentration Range (mg/100g Dry Weight)
Mexican Sweet Potato Leaves (Ipomoea batatas)	44.73 to 193.22 ^[2]

Application: Relevance in Biological Signaling

The quantification of 3,4,5-TCQA is critical for understanding its mechanism of action in biological systems. For example, in dermatology and cosmetology, 3,4,5-TCQA has been shown to exhibit anti-wrinkling effects in UVB-irradiated human skin cells (HaCaT cells).^[5] It exerts its protective effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of 3,4,5-TCQA on UVB-induced skin damage pathways.



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Caption: Role of 3,4,5-TCQA in skin cell signaling pathways.

Conclusion

This application note details a reliable and reproducible RP-HPLC method for the quantitative analysis of **3,4,5-Tricaffeoylquinic acid**. The protocol covers all essential steps from sample preparation to chromatographic analysis and data interpretation. The provided validation parameters and workflow diagrams serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to accurately quantify this promising bioactive compound.

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